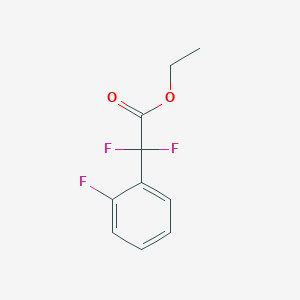

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate

描述

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTGEZSPJKXKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Procedure:

Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acid to acyl chloride | Oxalyl chloride | Room temp, 2h | - | Activation step |

| Acyl chloride to ester | ROH, TEA | Room temp, 6h | Variable | Ester formation |

Key Points:

- The process is efficient for preparing ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate.

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- The ester purity is confirmed via NMR and IR spectroscopy.

Nucleophilic Substitution and Cross-Coupling Strategies

Recent advances have employed cross-coupling reactions to introduce the phenyl group onto the difluoroacetate scaffold, especially for aromatic fluorinated compounds.

Procedure:

Conversion to the target ester:

- The ketone intermediate can be transformed into the ester via oxidation or further functionalization steps.

Data Summary:

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| Phenyl magnesium bromide | -78°C, 3h | 60% | Formation of difluoro ketone |

Key Points:

- Grignard reagents enable the introduction of the phenyl group.

- The process requires strict temperature control to prevent side reactions.

Photoredox and Radical-Mediated Methods

Recent literature reports utilize photoredox catalysis for the late-stage functionalization of difluoro compounds, including the synthesis of this compound.

Procedure:

- Photocatalytic coupling:

- Ethyl bromodifluoroacetate reacts with aryl sources under blue LED irradiation in the presence of a suitable photocatalyst (e.g., Ir(PPy)3).

- The reaction proceeds via radical intermediates, enabling the formation of the desired product.

Research Findings:

- This method offers milder conditions and high selectivity.

- It is suitable for functionalizing complex molecules and introducing fluorinated groups efficiently.

Data Table:

| Catalyst | Light Source | Solvent | Yield | Notes |

|---|---|---|---|---|

| Ir(PPy)3 | Blue LEDs | DMSO | Not specified | Efficient late-stage functionalization |

Summary of Key Research Findings

化学反应分析

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form the corresponding acid and alcohol.

Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- CAS Number : 175543-23-4

The compound features a difluoromethyl group and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological properties.

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is being investigated for its potential therapeutic applications. Its derivatives have shown promising results in:

- Anticancer Activity : Studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, derivatives have demonstrated cytotoxic effects against non-small cell lung cancer (NSCLC), inhibiting cell proliferation and migration through the EGFR/PI3K/AKT/mTOR signaling pathway .

- Anti-inflammatory Effects : Research has highlighted its ability to reduce inflammation markers in preclinical models, suggesting potential use in treating inflammatory diseases .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other fluorinated organic compounds. Its unique structure allows for various chemical transformations:

- Nucleophilic Substitution Reactions : The fluorine atoms can participate in nucleophilic substitutions, leading to the formation of new derivatives.

- Oxidation and Reduction Reactions : this compound can be oxidized to carboxylic acids or reduced to amines, making it versatile for synthetic applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Another research effort explored the anti-inflammatory properties of this compound using murine models. Results indicated a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

作用机制

The mechanism of action of ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms in the compound enhances its reactivity and ability to form strong bonds with other molecules. This makes it a valuable reagent in various chemical reactions, where it can act as a nucleophile or electrophile depending on the reaction conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9)

- Molecular Formula: C₁₀H₉F₂NO₄

- Molecular Weight : 236.72 g/mol

- Key Differences : The 4-nitro group is a strong electron-withdrawing substituent, increasing reactivity in nucleophilic aromatic substitution compared to the 2-fluoro group in the target compound.

- Synthesis : Produced via visible-light-induced radical reactions using ethyl bromodifluoroacetate and Ru(bpy)₃Cl₂ .

- Applications : Likely used in high-energy materials or as a precursor for nitro-containing pharmaceuticals .

Ethyl 2,2-Difluoro-2-(2-methoxyphenyl)acetate (CAS 1150164-80-9)

- Similarity Score : 0.74 (structural similarity to target compound) .

- Key Differences : The 2-methoxy group is electron-donating, which may reduce electrophilicity compared to the electron-withdrawing 2-fluoro substituent. This affects solubility and reaction pathways in cross-coupling reactions .

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

- Molecular Formula : C₁₀H₈Cl₂F₂O₂

- Molecular Weight : 269.07 g/mol

Electronic and Steric Effects

生物活性

Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluoromethyl group attached to an aromatic ring, which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F), was shown to inhibit the proliferation and migration of non-small cell lung cancer (NSCLC) cell lines. It induced cell cycle arrest and apoptosis through the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway .

Table 1: Summary of Anticancer Activity Studies

2. Antifungal Activity

Research has demonstrated that derivatives of ethyl 2,2-difluoro compounds possess antifungal properties. A study highlighted the effectiveness of difluoro(heteroaryl)methyl moieties against various fungal strains, suggesting that the structural characteristics of these compounds contribute to their bioactivity .

Table 2: Antifungal Efficacy of Difluoro Compounds

| Compound | Fungal Strain | Efficacy Level | Reference |

|---|---|---|---|

| Difluoro(heteroaryl)acetates | Yeasts | Comparable to itraconazole |

The biological activity of ethyl 2,2-difluoro-2-(fluorophenyl)acetate is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group in derivatives can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects such as apoptosis in cancer cells and antifungal activity against pathogens.

Case Study 1: NSCLC Inhibition

A study utilizing xenograft models demonstrated that C2F significantly inhibited tumor growth in vivo while also affecting key signaling pathways involved in cancer progression. This suggests potential therapeutic applications for similar compounds in treating NSCLC .

Case Study 2: Antifungal Activity

In vitro assessments revealed that certain difluorinated compounds exhibited potent antifungal activity against Candida species and Aspergillus strains, indicating their potential role in treating systemic mycoses in immunocompromised patients .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,2-difluoro-2-(2-fluorophenyl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, ethyl bromodifluoroacetate can react with 2-fluorophenylmagnesium bromide under inert conditions (e.g., THF, 0°C to RT, 12–24 hours). Purification via column chromatography (e.g., 10–30% ethyl acetate/hexane) typically yields the product . Microwave-assisted synthesis (50°C, 30 min) using Cu powder and ethyl 2,2-difluoro-2-iodoacetate with aromatic substrates has also been reported, though yields may vary (e.g., 26% in pyridine derivatives) . Optimize stoichiometry and temperature to mitigate side reactions like defluorination.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 19F NMR : A singlet at δ –47.77 ppm confirms the difluoroacetate moiety .

- 1H NMR : Look for ethyl ester signals (e.g., quartet at δ 4.38 ppm, triplet at δ 1.23 ppm) and aromatic protons from the 2-fluorophenyl group (e.g., splitting patterns at δ 7.0–8.0 ppm) .

- ESI-MS : Peaks at [M-K]– (e.g., m/z 173.0/175.0) verify molecular weight .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereoelectronic effects of fluorine substituents .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases, which may cleave the acetate moiety. Stability data for analogous compounds suggest shelf lives >6 months under these conditions .

Advanced Research Questions

Q. How can conflicting yield data in synthetic protocols be resolved?

- Methodological Answer : Discrepancies (e.g., 98.6% vs. 26% yields ) often arise from substrate electronic effects or reaction scalability. Conduct controlled experiments:

Screen catalysts (e.g., Cu vs. Pd) for coupling efficiency.

Vary solvent polarity (DMSO vs. THF) to stabilize intermediates.

Use high-throughput screening to identify optimal conditions.

- Example : Microwave irradiation improves kinetics but may require lower substrate concentrations to avoid side reactions .

Q. What strategies mitigate defluorination during synthesis?

- Methodological Answer : Defluorination is common under basic or high-temperature conditions. Mitigation approaches include:

- Reductive conditions : Mg/TMSCl reduces defluorination in silylated analogs .

- Low-temperature protocols : Maintain reactions at 0–5°C during nucleophilic substitutions.

- Protecting groups : Temporarily protect the difluoroacetate moiety with TMS groups, later removed via mild acid hydrolysis .

Q. How is this compound applied in complex organic syntheses?

- Methodological Answer :

- Herbicide intermediates : React with nitro-pyridines to form pyrrolo[3,2-b]pyridin-2-ones via cyclization (e.g., Syngenta’s herbicide candidates) .

- Trifluoromethylation : Use as a precursor for trifluoromethyl sulfonyl reagents (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) to modify aryl halides .

- Peptide modification : Incorporate into p53-derived peptides via ester hydrolysis to generate difluoromethylated amino acids .

Q. What computational methods aid in predicting reactivity or crystallographic behavior?

- Methodological Answer :

- DFT calculations : Simulate fluorine’s electron-withdrawing effects on aromatic ring electrophilicity (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- SHELXT/SHELXD : Employ for phase determination in crystallography, particularly for resolving fluorine’s anisotropic displacement parameters .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported NMR chemical shifts?

- Methodological Answer : Variations arise from solvent, temperature, or instrumentation. Standardize protocols:

Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) consistently.

Calibrate spectrometers with internal standards (e.g., TMS).

Cross-validate with literature (e.g., NIST’s 19F NMR database ).

Applications in Method Development

Q. Can this compound serve as a model for studying fluorine’s steric vs. electronic effects?

- Methodological Answer : Yes. Comparative studies with non-fluorinated analogs (e.g., ethyl phenylacetate) reveal:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。